molecular formula C7H11ClN2 B1423291 N,4-dimethylpyridin-2-amine hydrochloride CAS No. 1354960-21-6

N,4-dimethylpyridin-2-amine hydrochloride

Cat. No.: B1423291
CAS No.: 1354960-21-6
M. Wt: 158.63 g/mol
InChI Key: XPWSDNFBTLZYDO-UHFFFAOYSA-N
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Description

N,4-dimethylpyridin-2-amine hydrochloride is a chemical compound with the molecular formula C7H10N2·HCl. It is a derivative of pyridine, characterized by the presence of two methyl groups and an amine group attached to the pyridine ring.

Mechanism of Action

Target of Action

N,4-dimethylpyridin-2-amine hydrochloride, also known as DMAP, is a derivative of pyridine . It is a highly versatile nucleophilic catalyst for acylation reactions and esterifications . It has been extensively used in organic syntheses, especially in coupling reactions .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, in the case of esterification with acetic anhydrides, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion . In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .

Biochemical Pathways

This compound affects various biochemical pathways. It is employed in various organic transformations like Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, applications in natural products chemistry, and many others .

Pharmacokinetics

Its non-volatile, crystalline nature suggests that it may have specific ADME properties that impact its bioavailability.

Result of Action

The result of this compound’s action is the formation of various organic compounds through catalysis. For example, it facilitates the synthesis of indoles via Fischer indole synthesis, and 1H-tetrazoles via click chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its stability for temperature-dependent reactions has been studied . .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,4-dimethylpyridin-2-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of pyridine with dimethylamine in the presence of a suitable catalyst. Another method includes the reaction of pyridine with formaldehyde and dimethylamine . The reaction conditions typically involve heating the reactants in a solvent such as dimethylformamide (DMF) or methanol, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts such as Lewis acids can further improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N,4-dimethylpyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Properties

IUPAC Name

N,4-dimethylpyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-6-3-4-9-7(5-6)8-2;/h3-5H,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWSDNFBTLZYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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